N-(4,6-Bis-dimethylamino-[1,3,5]triazin-2-yl)-4-chloro-benzenesulfonamide
Description
N-(4,6-Bis-dimethylamino-[1,3,5]triazin-2-yl)-4-chloro-benzenesulfonamide is a triazine-based sulfonamide derivative characterized by a central 1,3,5-triazine ring substituted with two dimethylamino groups at the 4- and 6-positions and a 4-chloro-benzenesulfonamide moiety at the 2-position. This compound is synthesized via nucleophilic substitution of chlorine atoms in dichlorotriazine precursors with dimethylamine, as described in analogous methods for related triazinyl sulfonamides .
Properties
IUPAC Name |
N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN6O2S/c1-19(2)12-15-11(16-13(17-12)20(3)4)18-23(21,22)10-7-5-9(14)6-8-10/h5-8H,1-4H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGLBAAOIFKIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Bis-dimethylamino-[1,3,5]triazin-2-yl)-4-chloro-benzenesulfonamide typically involves the reaction of 4-chloro-benzenesulfonamide with 4,6-bis(dimethylamino)-1,3,5-triazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group on the benzene ring.
Oxidation and Reduction: The triazine ring and dimethylamino groups can participate in redox reactions under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazine ring and dimethylamino groups.
Hydrolysis: Products include the corresponding sulfonic acid and amine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic or optical properties.
Biology:
- Investigated for its potential as an enzyme inhibitor or receptor modulator.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of novel catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-Bis-dimethylamino-[1,3,5]triazin-2-yl)-4-chloro-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Substituent Effects on the Triazine Ring
The triazine core’s reactivity and physicochemical properties are highly dependent on substituents. Below is a comparative analysis of key analogues:
Key Findings :
- Reactivity: Chlorine substituents (e.g., in ) increase electrophilicity, making the triazine ring reactive toward nucleophiles, whereas dimethylamino groups stabilize the ring, reducing unwanted side reactions .
- Toxicity: Dichloro derivatives (e.g., CAS 30369-89-2) are classified under GHS Category 2 for acute toxicity, while dimethylamino substitution may mitigate this risk due to lower reactivity .
- Solubility: Dimethylamino groups improve water solubility compared to trichloromethyl or chloroacetyl analogues, which are highly lipophilic .
Sulfonamide Group Variations
The sulfonamide moiety’s modifications influence binding affinity and pharmacokinetics:
Key Findings :
- Halogen Effects : The 4-chloro group in the target compound may facilitate halogen bonding with proteins, whereas trifluoromethyl groups (e.g., in ) enhance metabolic stability and membrane permeability.
Biological Activity
N-(4,6-Bis-dimethylamino-[1,3,5]triazin-2-yl)-4-chloro-benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C11H17N7ClO2S
- Molecular Weight : 318.81 g/mol
The structure features a triazine core with dimethylamino substituents and a sulfonamide group, which is critical for its biological activity.
1. Inhibition of Enzymatic Activity
Research has shown that compounds similar to this compound can act as inhibitors of various enzymes. For instance, studies on related sulfonamide derivatives indicate that they can inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway. This inhibition can lead to decreased proliferation in cancer cells by disrupting nucleotide synthesis .
2. Antitumor Activity
The compound exhibits promising antitumor properties. In vitro studies have demonstrated that it can significantly inhibit the growth of various cancer cell lines, including colorectal cancer cells (HCT116 and SW480). The IC50 values for these cell lines were reported as low as 0.12 μM, indicating potent activity .
3. Mechanistic Insights
The biological activity is often linked to the ability of the compound to interact with specific cellular targets. For example, studies have shown that it may affect Wnt signaling pathways by inhibiting β-catenin-mediated transcriptional activity . This pathway is crucial in many cancers, making it a target for therapeutic intervention.
Table 1: Summary of Biological Activities
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | HCT116 | 0.12 | Inhibition of β-catenin signaling |
| Antiproliferative | SW480 | 2 | Inhibition of DHFR |
| Cardiovascular effects | Isolated rat heart model | N/A | Interaction with calcium channels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
